molecular formula C8H12N2O B12854830 (1-(5-Ethylfuran-2-yl)ethylidene)hydrazine

(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine

Katalognummer: B12854830
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: TWAGQKNMCONGRO-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety (NH-NH2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Ethylfuran-2-yl)ethylidene)hydrazine typically involves the reaction of 5-ethylfuran-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. After completion, the product is purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazone group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce amines.

Wirkmechanismus

The mechanism of action of (1-(5-Ethylfuran-2-yl)ethylidene)hydrazine involves its interaction with biological targets, such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-(5-Ethylfuran-2-yl)ethylidene)hydrazine is unique due to its specific structural features, such as the presence of the ethylfuran moiety. This structural aspect can influence its reactivity and biological activity, making it distinct from other hydrazones and related compounds.

Eigenschaften

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

(E)-1-(5-ethylfuran-2-yl)ethylidenehydrazine

InChI

InChI=1S/C8H12N2O/c1-3-7-4-5-8(11-7)6(2)10-9/h4-5H,3,9H2,1-2H3/b10-6+

InChI-Schlüssel

TWAGQKNMCONGRO-UXBLZVDNSA-N

Isomerische SMILES

CCC1=CC=C(O1)/C(=N/N)/C

Kanonische SMILES

CCC1=CC=C(O1)C(=NN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.